1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other carbonyl compounds under acidic or basic conditions . Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to introduce various substituents at the 2-position of the benzimidazole ring.
Cyclization Reactions: Cyclization of amido-nitriles or other intermediates under mild conditions to form substituted benzimidazoles.
Industrial production methods often involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes . For example, benzimidazole derivatives are known to target tubulin, preventing microtubule formation and inhibiting cell division .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Mebendazole: Another antiparasitic agent with a similar mechanism of action.
Thiabendazole: Used to treat fungal and parasitic infections.
The uniqueness of 1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]- lies in its specific substituent, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
757955-57-0 |
---|---|
Molekularformel |
C14H21N5 |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
2-(1,4,7-triazonan-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H21N5/c1-2-4-13-12(3-1)17-14(18-13)11-19-9-7-15-5-6-16-8-10-19/h1-4,15-16H,5-11H2,(H,17,18) |
InChI-Schlüssel |
JPSIAWFSEUYISV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCN1)CC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.